molecular formula C11H17NO B1353872 3-(Dimethylamino)-3-phenylpropan-1-ol CAS No. 81402-52-0

3-(Dimethylamino)-3-phenylpropan-1-ol

Cat. No. B1353872
CAS RN: 81402-52-0
M. Wt: 179.26 g/mol
InChI Key: LPTVKPNWVGBWSU-UHFFFAOYSA-N
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Description

The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .


Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .

Scientific Research Applications

Enantioselective Reduction in Drug Synthesis

3-(Dimethylamino)-3-phenylpropan-1-ol is a crucial intermediate in the synthesis of antidepressants. Its production can be enhanced through the semi-rational engineering of carbonyl reductase enzymes. For instance, mutations in the Sporobolomyces salmonicolor carbonyl reductase significantly improved the enantioselectivity in producing this compound, making it a valuable asset in drug synthesis (Zhang et al., 2015).

Chemical Synthesis and Reactions

The compound has been synthesized through various chemical reactions, demonstrating its versatility in organic chemistry. For example, it can be prepared from benzaldehyde and malonic acid using the Knoevenagel reaction, followed by reduction processes (Xiang, 2006). Additionally, its interaction with mesyl chloride and phenols through an azetidinium ion approach has been studied, revealing insights into its chemical behavior and potential applications (O’Brien et al., 2002).

Role in Antidepressant Development

3-(Dimethylamino)-3-phenylpropan-1-ol serves as a key chiral intermediate in the asymmetric synthesis of certain antidepressants, like fluoxetine. This highlights its importance in the development of pharmaceuticals targeting mental health conditions (He Shan-zhen, 2009).

Potential Antimicrobial Applications

Research has indicated that 3-phenylpropan-1-ol, a related compound, exhibits inhibitory action against Pseudomonas aeruginosa. This suggests potential antimicrobial applications for similar compounds, including 3-(dimethylamino)-3-phenylpropan-1-ol (Richards & McBride, 1973).

Implications in Cancer Research

The compound has been linked to the study of cytotoxins towards human colon cancer cells. Certain derivatives show significant cytotoxic activity, making them potential candidates for cancer treatment research (Pati et al., 2007).

Versatility in Chemical Reactions

It has been utilized in various chemical reactions, such as the KHSO4-assisted Michael Addition-elimination reaction, demonstrating its versatility in organic synthesis (Devi et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds with similar structures to “3-(Dimethylamino)-3-phenylpropan-1-ol” can be irritants and may be harmful if swallowed or in contact with skin .

Future Directions

The future directions for research on “3-(Dimethylamino)-3-phenylpropan-1-ol” would depend on its properties and potential applications. For example, if it has interesting chemical reactivity, it could be studied for use in synthesis .

properties

IUPAC Name

3-(dimethylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVKPNWVGBWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-3-phenylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Harnisch, GKE Scriba - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
A capillary electrophoresis method was developed and validated for the determination of the purity of dapoxetine with regard to the related substances (3S)-3-amino-3-phenylpropan-1-…
Number of citations: 15 www.sciencedirect.com
G Tóth, E Fogarasi, Á Bartalis-Fábián… - … of Chromatography A, 2020 - Elsevier
A reversed-phase high performance liquid chromatographic method was developed and validated for the simultaneous determination of the related substances of S-dapoxetine, …
Number of citations: 16 www.sciencedirect.com
E Tayama, K Hirano, S Baba - Tetrahedron, 2020 - Elsevier
The base-induced Sommelet–Hauser (S–H) rearrangement of N-(α-branched)benzylic glycine ester-derived ammonium salts 1 was investigated. When the α-branched substituent was …
Number of citations: 6 www.sciencedirect.com
P You, J Qiu, E Su, D Wei - European Journal of Organic …, 2013 - Wiley Online Library
An efficient synthesis of the (S)‐3‐amino‐3‐phenylpropanoic acid enantiomer has been achieved by Carica papaya lipase (CPL) catalysed enantioselective alcoholysis of the …
C Guo, Y Xiao - Carbohydrate Polymers, 2021 - Elsevier
The negatively charged cyclodextrins (CDs) play an important role in chiral analysis due to the additional electrostatic effect beyond the host-guest inclusion, especially in …
Number of citations: 24 www.sciencedirect.com
S Orlandini, G Hancu, ZI Szabó, A Modroiu, LA Papp… - Molecules, 2022 - mdpi.com
Capillary electrophoresis (CE) is a potent method for analyzing chiral substances and is commonly used in the enantioseparation and chiral purity control of pharmaceuticals from …
Number of citations: 19 www.mdpi.com

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